Ethyl 3-Hydroxy-3-(o-tolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is an organic compound with the molecular formula C12H16O3 It is an ester derivative, characterized by the presence of a hydroxyl group and a tolyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-Hydroxy-3-(o-tolyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like bromine or nitric acid can facilitate substitution on the aromatic ring.
Major Products Formed
Oxidation: Formation of 3-Oxo-3-(o-tolyl)propanoate.
Reduction: Formation of 3-Hydroxy-3-(o-tolyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(o-tolyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Oxo-3-(p-tolyl)propanoate
- Ethyl 3-Hydroxy-3-(m-tolyl)propanoate
- Ethyl 3-Oxo-3-(o-tolyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for targeted applications in various fields.
Properties
CAS No. |
70200-17-8 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3 |
InChI Key |
ROEXEQUWIZEEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.